4-Ethoxyphenethylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Ethoxyphenethylamine consists of a phenyl ring substituted at the para position with an ethoxy group and at the ortho position with an ethylamine group . The InChI representation of the molecule isInChI=1S/C10H15NO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7-8,11H2,1H3
. Physical And Chemical Properties Analysis
4-Ethoxyphenethylamine has a molecular weight of 165.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 165.115364102 g/mol . The topological polar surface area of the compound is 35.2 Ų .Scientific Research Applications
Anticancer and Antioxidant Agents
Phenethylamine-based urea derivatives, which include 4-Ethoxyphenethylamine, have been studied for their potential as anticancer and antioxidant agents . These compounds have shown significant cytotoxicity and toxicity profiles on HeLa (human cervical cancer), A549 (non-small cell lung carcinoma), and HDF (human dermal fibroblast) cell lines . They have also demonstrated antioxidant properties .
Dopamine Precursor
Phenethylamine, the base structure of 4-Ethoxyphenethylamine, is a precursor of dopamine and related compounds . This suggests potential applications in the study and treatment of conditions related to dopamine, such as Parkinson’s disease and depression.
Development of New Chemotherapeutic Agents
The need for new chemotherapeutic agents for cancer treatment has led to the exploration of phenethylamine-based urea derivatives . These compounds, including 4-Ethoxyphenethylamine, could potentially be developed into effective chemotherapeutic agents .
Research Chemicals (RCs)
In the realm of research chemicals, 4-Ethoxyphenethylamine and its analogs have been explored for their psychoactive properties . However, it’s important to note that these substances are often not well-studied, and their use can carry significant risks.
Mescaline Analogs
Some analogs of 4-Ethoxyphenethylamine, such as Escaline (3,5-dimethoxy-4-ethoxyphenethylamine), Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine), and Methallylescaline (4-methallyloxy-3,5-dimethoxyphenethylamine), have been explored as potential mescaline analogs . However, none of these have been found to fully reproduce the qualities of mescaline .
Potential Treatment for Lung and Cervical Cancer
The study of phenethylamine-based urea derivatives, including 4-Ethoxyphenethylamine, has shown potential for the treatment of human cervical and non-small cell lung cancer .
Safety and Hazards
The safety data sheet for 4-Ethoxyphenethylamine indicates that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
Mechanism of Action
Target of Action
4-Ethoxyphenethylamine, also known as 2-(4-Ethoxyphenyl)ethanamine, is a compound that has been used in industrial and scientific research It’s structurally related to phenethylamine , which is known to interact with primary amine oxidase and trypsin .
Mode of Action
Phenethylamine is known to interact with primary amine oxidase and trypsin . The interaction with these targets can lead to various biochemical changes.
Biochemical Pathways
Phenethylamine, a structurally related compound, is known to affect various biochemical pathways
Pharmacokinetics
The safety data sheet suggests that if inhaled, the compound should be removed by moving the victim to fresh air and providing artificial respiration if necessary .
Result of Action
The safety data sheet indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethoxyphenethylamine. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . Furthermore, the compound should be used only outdoors or in a well-ventilated area to minimize respiratory irritation .
properties
IUPAC Name |
2-(4-ethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIMYLCOTAZDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ON, C10H15NO | |
Record name | ephedrine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ephedrine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971807 | |
Record name | 2-(4-Ethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62885-82-9, 56370-30-0 | |
Record name | 4-Ethoxybenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62885-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxyphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056370300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanamine, 4-ethoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062885829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Ethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 56370-30-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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